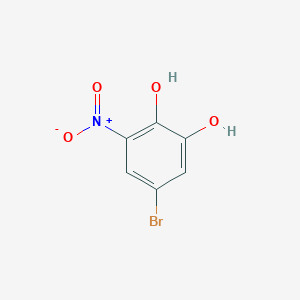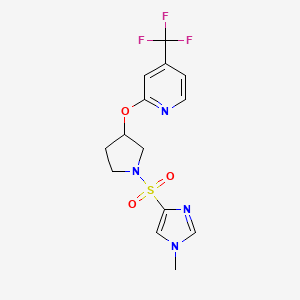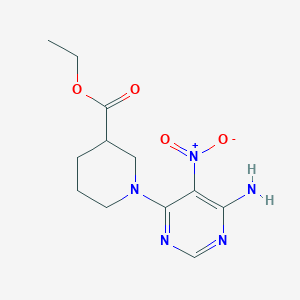![molecular formula C19H16F2N2O4 B2511918 methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-66-4](/img/structure/B2511918.png)
methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, is a complex molecule that appears to be related to the family of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and their use in various chemical reactions.
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved through various routes. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO_4 oxidation has been used to synthesize 1,3,4-oxadiazoles . Another method involves the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which includes the irradiation of a precursor in methanol in the presence of a nitrogen nucleophile . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted or serve as inspiration for its synthesis.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized by various spectroscopic methods. For example, a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was characterized using FT-IR, NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction techniques . Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can also provide insights into the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Oxadiazole derivatives participate in a variety of chemical reactions. Nitrosation reactions have been used to convert N-acylglycines into 5-substituted 1,2,4-oxadiazole-3-carboxylates, demonstrating the reactivity of these compounds towards forming oxadiazole rings . Additionally, the synthesis of N-aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides shows the versatility of oxadiazole derivatives in forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be quite varied. Theoretical calculations can predict properties such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-linear optical (NLO) behavior . These properties are crucial for understanding the reactivity and potential applications of the compounds. Additionally, the stability of these compounds under acidic and basic conditions can be significant, as demonstrated by the pronounced acid/base stability of related 3-oxo-1,2,3-oxadiazoles .
Applications De Recherche Scientifique
Synthesis Techniques
Research on related compounds has explored synthesis techniques, including three-component reactions to create complex structures. For example, N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized through reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea, showcasing the compound's relevance in synthesizing heterocyclic compounds with potential applications in drug discovery and material science (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Photochemical Applications
The compound's structural relatives are also investigated for their photochemical properties. Research on fluorinated heterocyclic compounds, including photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlights the potential of these compounds in developing new materials and chemical sensors due to their unique reactivity under light exposure (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Optoelectronic Properties
Compounds with similar functionalities have been utilized in the study of optoelectronic properties. For instance, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives were synthesized, exhibiting remarkable stability and potential for use in electronic devices due to their structured electron-withdrawing effects and conjugation patterns (Wang, Pålsson, Batsanov, & Bryce, 2006).
Chemical Reactivity and Conversion
The structural framework of the compound indicates potential for complex chemical reactivity and conversion pathways. Studies on similar compounds have explored Biginelli reactions, leading to derivatives with significant bioactivity potential and showcasing the diverse reactivity of such heterocyclic systems (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-19-9-14(12-7-10(17(24)26-2)3-6-16(12)27-19)22-18(25)23(19)15-5-4-11(20)8-13(15)21/h3-8,14H,9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKWDTUDCFPOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2511839.png)


![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2511848.png)


![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)